

Natural occurrence and biological sources of acetone

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An In-depth Technical Guide on the Natural Occurrence and Biological Sources of Acetone

Introduction

Acetone (CH_3COCH_3), also known as propanone or dimethyl ketone, is the simplest and most commercially significant member of the ketone family. It is a volatile, colorless, and flammable liquid with a characteristically pungent, sweetish odor.[1] While widely recognized for its extensive use as an industrial solvent for plastics, fibers, drugs, and other chemicals, acetone is also a naturally occurring compound found throughout the environment and is a key metabolite in many biological organisms, from microbes to mammals.[1][2]

This technical guide provides a comprehensive overview of the natural and biological origins of acetone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its environmental presence, its synthesis and catabolism within living systems, quantitative data on its prevalence, and the experimental protocols used for its detection and measurement.

Natural Occurrence of Acetone (Non-biological)

Acetone is a naturally occurring chemical in the environment, released from both geological and combustion processes.[3] Industrial processes, however, contribute more acetone to the environment than natural ones.[1] Once in the atmosphere, acetone is moderately persistent, with about half of the total amount being broken down by sunlight or other chemicals within approximately 22 days.[3]

Key non-biological natural sources include:

- Volcanic Gases: Acetone is a component of gases released during volcanic eruptions.[1][2]
- Forest Fires: It is produced and released into the atmosphere through the incomplete combustion of biomass during forest fires.[1][2]
- Geological Processes: Acetone can be found in gases emanating from certain geological formations, including deep-sea vents.

Biological Sources of Acetone

Acetone is synthesized and metabolized by a wide array of organisms, playing distinct roles in their metabolic processes.

Mammalian Production (Humans and Animals)

In mammals, acetone is an endogenous compound produced continuously as a byproduct of normal metabolic processes, specifically ketogenesis.[4][5] The liver is the primary site of ketone body production.[5][6]

The process begins with the breakdown of fatty acids (lipolysis) into acetyl-CoA.[7][8] When carbohydrate availability is low—due to prolonged fasting, strenuous exercise, or a high-fat, low-carbohydrate (ketogenic) diet—the influx of acetyl-CoA from fatty acid oxidation exceeds the processing capacity of the citric acid cycle.[6][9] The excess acetyl-CoA is shunted into the ketogenesis pathway, leading to the formation of the three primary ketone bodies: acetoacetate, β -hydroxybutyrate, and acetone.[6][10]

Acetoacetate can be spontaneously or enzymatically (via acetoacetate decarboxylase) converted to acetone through decarboxylation.[4][7][11] Unlike the other two ketone bodies, which are efficiently used by extrahepatic tissues (like the brain, heart, and skeletal muscle) for energy, acetone was historically considered a metabolic dead-end.[6][12] However, it is now understood that acetone can be metabolized, albeit more slowly, back into glucose precursors like pyruvate and lactate.[4][13]

Endogenous acetone levels can fluctuate significantly and serve as a critical biomarker for metabolic states:

- Nutritional Ketosis: Achieved through ketogenic diets or fasting, leading to elevated but controlled levels of ketone bodies.[4][9] Blood ketone levels in this state are typically between 0.5 and 3.0 mmol/L.[14]
- Diabetic Ketoacidosis (DKA): A life-threatening condition, primarily in individuals with uncontrolled type 1 diabetes, where a lack of insulin leads to runaway ketone production, causing a sharp and dangerous increase in blood acidity.[4][6] Acetone levels in blood can exceed 3.0 mmol/L, and its characteristic fruity smell on the breath is a key diagnostic sign.[6][14]

Acetone is distributed throughout the body and is eliminated via exhalation in the breath, excretion in urine, and metabolic conversion.[4][5]

Plant and Insect Production

Acetone is also found throughout the plant kingdom and in insects.

- Plants and Trees: It is a natural component of many fruits and vegetables.[3][15] Some plants can also generate acetone through specific metabolic pathways, such as the decomposition of cyanogenic glucosides.[16]
- Insects: Acetone is a known metabolic product in insects and its vapors have demonstrated insecticidal properties.[17]

Microbial Production and Metabolism

Microorganisms exhibit diverse metabolic capabilities related to acetone.

- Production: Certain anaerobic bacteria, particularly those of the genus *Clostridium*, produce acetone as a major end-product of fermentation in a process known as Acetone-Butanol-Ethanol (ABE) fermentation.[16] This pathway involves the decarboxylation of acetoacetate, similar to the process in mammals.[16]
- Degradation: Many aerobic and anaerobic bacteria can utilize acetone as their sole source of carbon and energy.[18][19] They employ several distinct metabolic pathways to initiate its degradation, including carboxylation to acetoacetate, terminal hydroxylation to form acetol

(hydroxyacetone), or activation via a Baeyer-Villiger monooxygenase to produce methyl acetate.[\[16\]](#)[\[18\]](#)

Quantitative Data on Acetone Levels

The concentration of acetone varies widely depending on the source and the physiological or environmental conditions. The following tables summarize typical quantitative data from the literature.

Table 1: Acetone Concentration in Environmental and Biological Samples

Sample Type	Condition	Typical Concentration	Reference(s)
Ambient Air	Remote / Rural	< 1 ppb	[15]
	Urban	~6.9 ppb	[15]
Human Breath	Healthy Individuals	300 - 900 ppb	[14] [20]
	Nutritional Ketosis	Can be elevated up to 40 ppm	[20]
	Diabetic Individuals	> 1800 ppb (> 1.8 ppm)	[14] [20] [21]
Human Blood	Healthy Individuals	< 0.6 mmol/L	[6]
	Nutritional Ketosis	0.5 - 3.0 mmol/L	[14]
	Diabetic Ketoacidosis	> 3.0 mmol/L	[14]
Human Urine	Healthy Individuals	Trace amounts	[4]

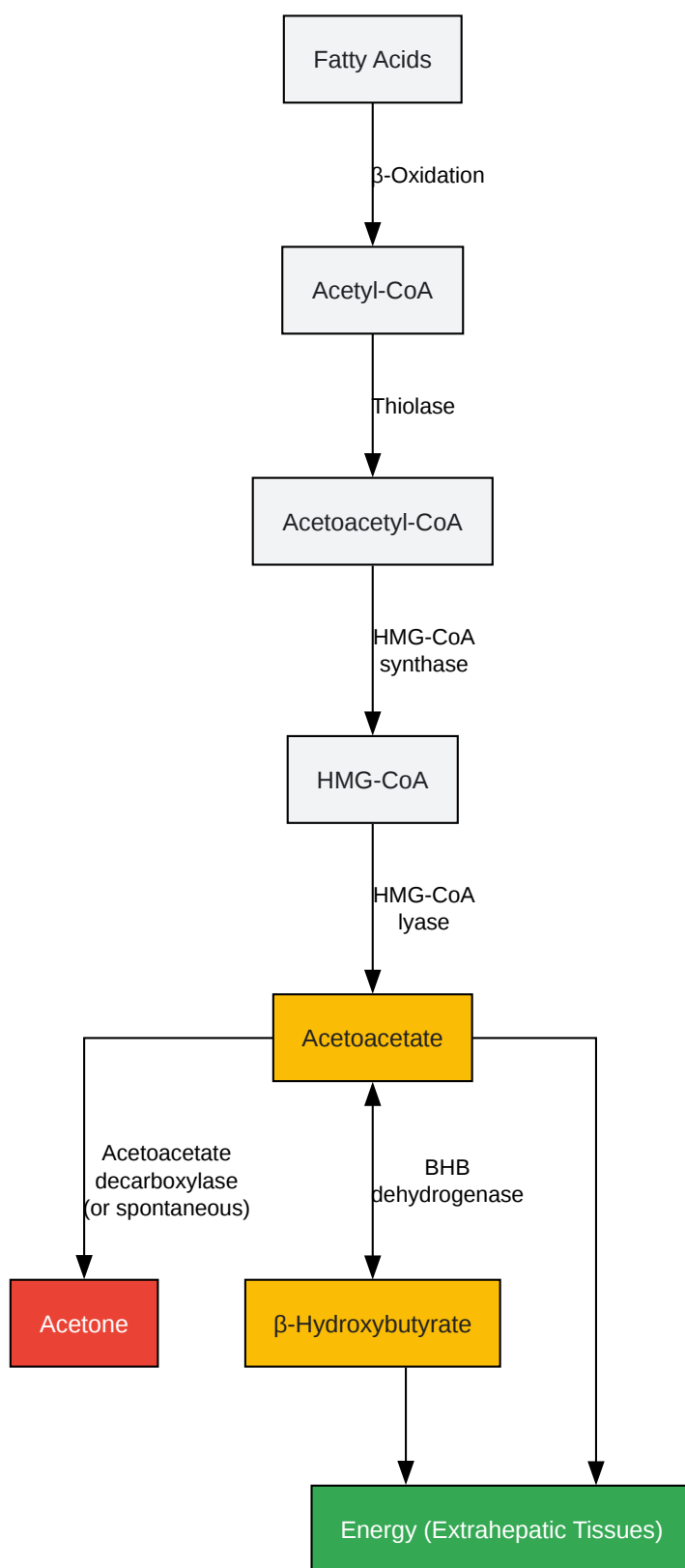
| | Ketogenic States | Elevated levels, often measured semi-quantitatively [\[6\]](#) |

Metabolic Pathways Involving Acetone

The synthesis and breakdown of acetone are governed by specific enzymatic pathways, which are crucial for understanding metabolic regulation and disease states.

Acetone Biosynthesis in Mammals (Ketogenesis)

The primary pathway for acetone production in mammals is through ketogenesis in the liver, initiated by the breakdown of fatty acids. The final step is the decarboxylation of acetoacetate.

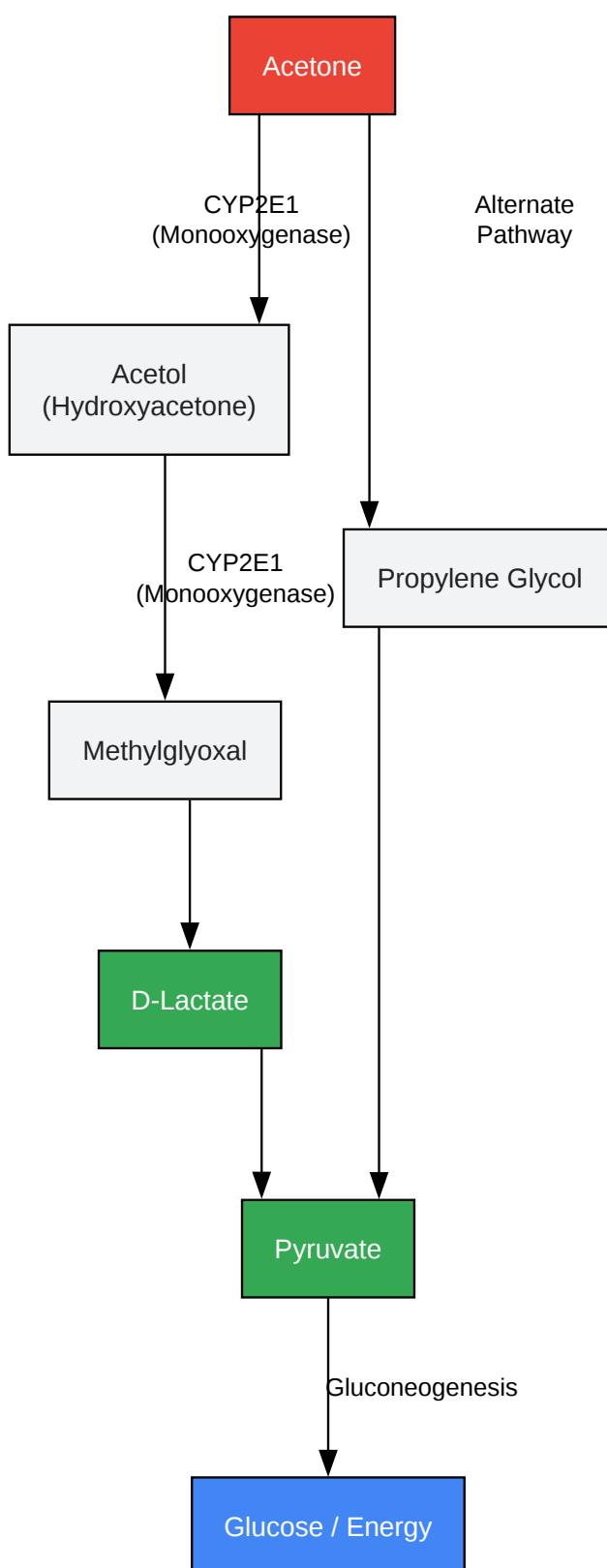


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Diagram 1: Mammalian Ketogenesis Pathway.

Acetone Catabolism in Mammals

Acetone is metabolized in the liver via gluconeogenic pathways. A primary route involves cytochrome P450 2E1 (CYP2E1), which is inducible by acetone, ethanol, or fasting.^{[4][11]}

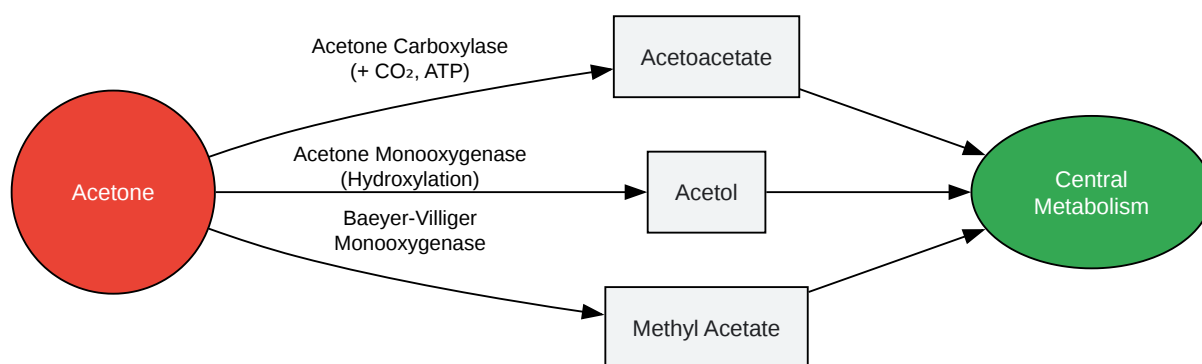


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Diagram 2: Primary Mammalian Acetone Catabolism Pathways.

Microbial Acetone Catabolism

Microbes utilize several distinct strategies to initiate the breakdown of acetone for use as a carbon source.



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Diagram 3: Major Microbial Acetone Degradation Pathways.

Experimental Protocols for Acetone Quantification

Accurate quantification of acetone in biological matrices is essential for clinical diagnostics and metabolic research. Various analytical techniques are employed, each with specific protocols, advantages, and limitations.

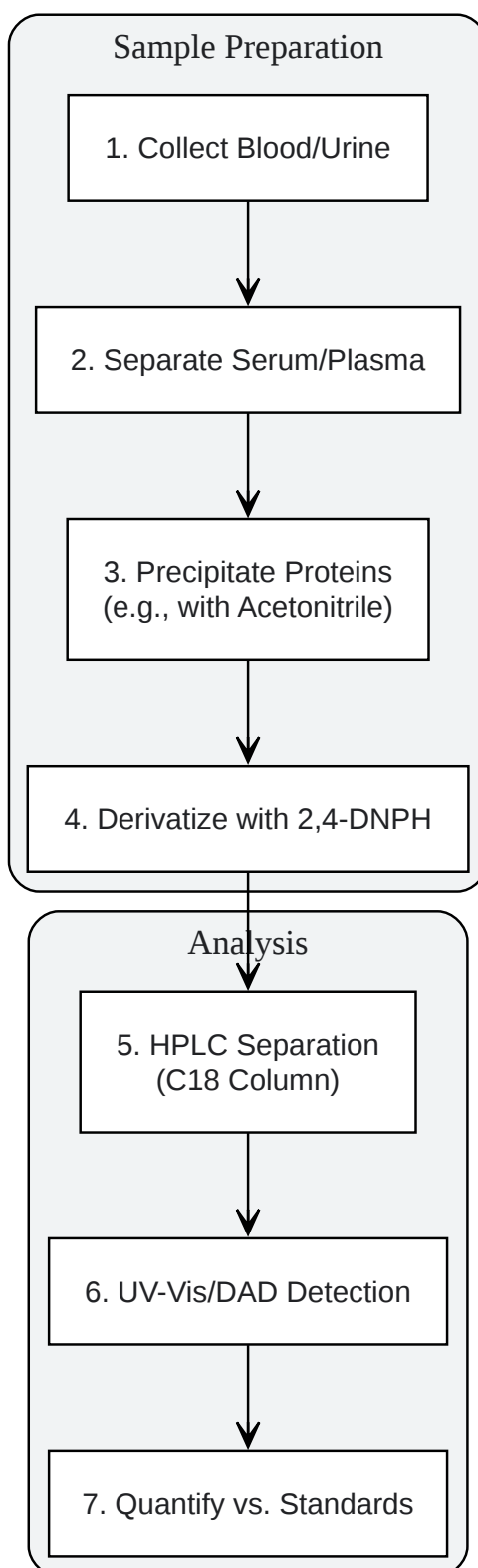
Quantification in Liquid Samples (Blood, Urine)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for analyzing acetone in blood, plasma, and urine.^{[22][23]}

This method often requires derivatization of acetone to create a chromophore that can be detected by a UV-Vis detector. A common derivatizing agent is 2,4-dinitrophenylhydrazine (2,4-DNPH), which reacts with ketones to form a stable 2,4-dinitrophenylhydrazone derivative.^[23]
^[24]

Protocol Outline:

- **Sample Collection:** Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA, heparin) or collect a mid-stream urine sample.
- **Sample Preparation:**
 - For blood, centrifuge to separate plasma or serum.
 - Perform protein precipitation by adding a solvent like acetonitrile, then centrifuge to remove precipitated proteins.
- **Derivatization:** Add an acidic solution of 2,4-DNPH to the supernatant and incubate to allow for the reaction to complete.
- **HPLC Analysis:**
 - Inject the derivatized sample into an HPLC system.
 - **Column:** A reverse-phase C18 column is typically used.[\[24\]](#)
 - **Mobile Phase:** A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water is common.[\[24\]](#)
 - **Detection:** Monitor the effluent with a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of the acetone-2,4-DNPH derivative (e.g., 365 nm).[\[23\]](#)
- **Quantification:** Determine the concentration by comparing the peak area of the sample to a calibration curve prepared from acetone standards.[\[24\]](#)



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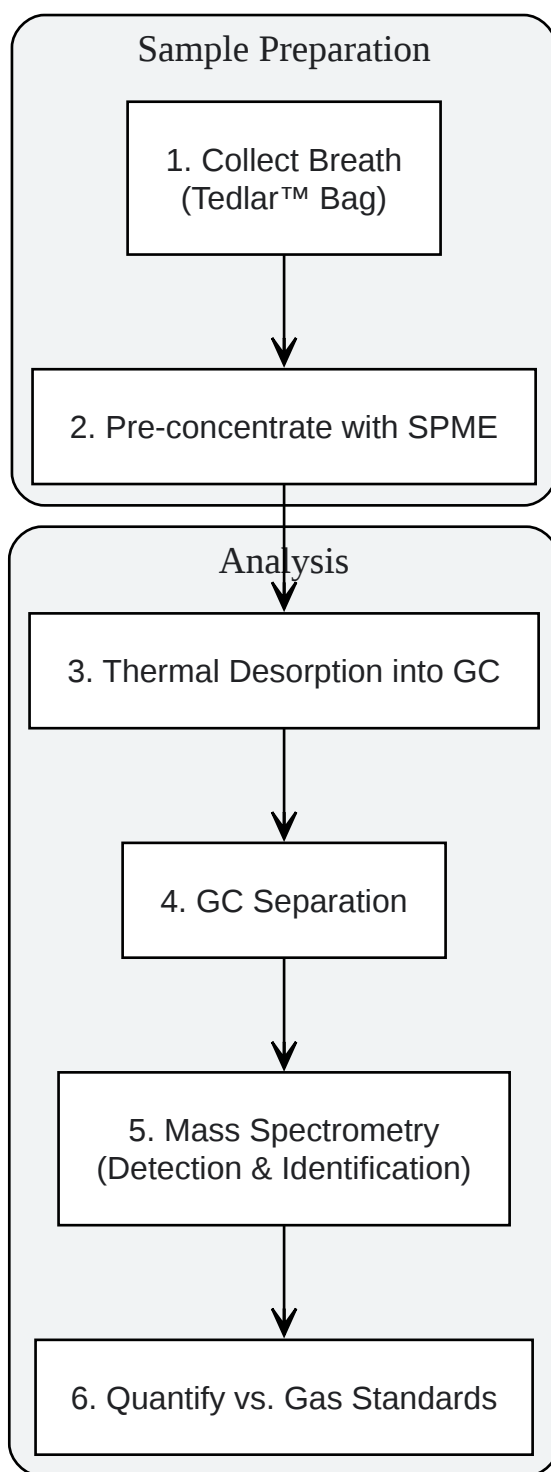
Diagram 4: Workflow for Acetone Quantification by HPLC.

Quantification in Gaseous Samples (Breath)

Breath analysis is a non-invasive method for monitoring endogenous acetone. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its accuracy and sensitivity.[\[21\]](#)

Protocol Outline:

- Sample Collection: Collect end-tidal breath samples in inert containers, such as Tedlar™ bags, to prevent analyte loss.[\[21\]](#)
- Pre-concentration/Derivatization:
 - Breath acetone is present at low (ppb to ppm) concentrations, often requiring a pre-concentration step.
 - Solid-Phase Microextraction (SPME) is a common technique. A fiber coated with a suitable sorbent is exposed to the breath sample, where acetone and other volatile organic compounds (VOCs) adsorb onto the fiber.[\[21\]](#)[\[25\]](#)
 - On-fiber derivatization can be used to enhance sensitivity.[\[21\]](#)
- GC-MS Analysis:
 - The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.
 - GC Separation: The VOCs are separated based on their boiling points and interaction with the column's stationary phase.
 - MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation pattern.
- Quantification: The concentration is determined using a calibration curve generated from gas standards of known acetone concentrations.



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Diagram 5: Workflow for Breath Acetone Analysis by GC-MS.

Conclusion

Acetone is a ubiquitous molecule, present not only as a major industrial chemical but also as a natural product of geological activity, biomass combustion, and intricate biological pathways. In mammals, it is a key indicator of metabolic status, with its concentration in breath, blood, and urine providing a valuable window into fatty acid metabolism and serving as a critical biomarker for monitoring ketogenic diets and diagnosing diabetic ketoacidosis. Its production and utilization by microorganisms and plants further highlight its diverse roles in the biosphere. The continued development of sensitive and specific analytical protocols for acetone quantification is paramount for advancing clinical diagnostics, metabolic research, and our understanding of its overall environmental and biological significance.

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